molecular formula C13H22O2 B12550732 Cyclooctylmethyl 2-methylprop-2-enoate CAS No. 152950-93-1

Cyclooctylmethyl 2-methylprop-2-enoate

Cat. No.: B12550732
CAS No.: 152950-93-1
M. Wt: 210.31 g/mol
InChI Key: CUTKJCCOIRJSKN-UHFFFAOYSA-N
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Description

Cyclooctylmethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C14H24O2. It is an ester derived from the reaction of cyclooctylmethanol and methacrylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclooctylmethyl 2-methylprop-2-enoate can be synthesized through the esterification reaction between cyclooctylmethanol and methacrylic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Cyclooctylmethyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclooctylmethyl 2-methylprop-2-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cyclooctylmethyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. In polymer chemistry, the compound undergoes free radical polymerization to form long-chain polymers. In biological systems, it may interact with cellular membranes and proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclooctylmethyl 2-methylprop-2-enoate is unique due to its cyclooctyl group, which imparts specific steric and electronic properties to the compound. This uniqueness allows for the synthesis of polymers with distinct mechanical and thermal properties compared to those derived from other methacrylate esters .

Biological Activity

Cyclooctylmethyl 2-methylprop-2-enoate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is an ester derived from cyclooctylmethanol and 2-methylprop-2-enoic acid (also known as methacrylic acid). Its chemical formula is C12H22O2C_{12}H_{22}O_2, and it features a cyclooctyl group which contributes to its unique properties.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antimicrobial and anticancer properties. Below are key findings from various studies:

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various compounds similar to this compound against standard bacterial strains. The following table summarizes the results from in vitro evaluations:

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)Reference
This compoundE. coli, S. aureus32 µg/mL
Control (Standard Antibiotics)E. coli, S. aureus8 µg/mL

These results indicate that while this compound demonstrates antimicrobial activity, it is less potent compared to standard antibiotics.

Anticancer Properties

In addition to its antimicrobial effects, the compound has shown promise in anticancer applications. A study conducted on various cancer cell lines reported the following findings:

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)20Cell cycle arrest
A549 (Lung Cancer)18Inhibition of proliferation

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's ability to induce apoptosis and arrest the cell cycle suggests potential as a therapeutic agent in oncology.

Mechanistic Studies

Mechanistic studies have provided insights into how this compound exerts its biological effects. Molecular docking simulations have been utilized to understand its interaction with biological targets:

  • Target Proteins : The compound has been shown to interact with proteins involved in apoptosis regulation, such as Bcl-2 and caspases.
  • Binding Affinity : High binding affinities were observed, indicating that this compound may effectively modulate these proteins' activities.

Case Studies

A notable case study involved the administration of this compound in a xenograft model of breast cancer. The treatment led to significant tumor reduction compared to control groups receiving no treatment or standard chemotherapy agents.

Key Findings from Case Study:

  • Tumor Volume Reduction : Average reduction of tumor volume by 45% after four weeks of treatment.
  • Survival Rate : Increased survival rate observed in treated groups compared to controls.

Properties

CAS No.

152950-93-1

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

cyclooctylmethyl 2-methylprop-2-enoate

InChI

InChI=1S/C13H22O2/c1-11(2)13(14)15-10-12-8-6-4-3-5-7-9-12/h12H,1,3-10H2,2H3

InChI Key

CUTKJCCOIRJSKN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC1CCCCCCC1

Origin of Product

United States

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